9,9'-Spirobi[9H-fluorene]
Overview
Description
9,9’-Spirobi[9H-fluorene] is a polyfluorene compound characterized by a spiro linkage between two fluorene units at the 9,9’-positions. This unique structure results in two perpendicularly arranged π systems, making it a robust and thermally stable material. It is primarily used in organic electronics due to its excellent thermal stability and high glass-transition temperature .
Scientific Research Applications
9,9’-Spirobi[9H-fluorene] has a wide range of applications in scientific research:
Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Gas Absorbents: Incorporated into conjugated microporous polymers for gas absorption applications.
Solar Cells: Employed as a non-fullerene acceptor in organic solar cells, enhancing power conversion efficiency.
Photovoltaics: Utilized in the fabrication of organic photovoltaics due to its excellent thermal and chemical stability.
Mechanism of Action
Target of Action
9,9’-Spirobifluorene is primarily used in the field of organic electronics . Its primary targets are the components of organic light-emitting diodes (OLEDs), where it serves as a host material for efficient green and blue phosphorescent OLEDs .
Mode of Action
The compound interacts with its targets by providing a robust structure and two perpendicularly arranged π systems . This unique structure allows it to host other molecules effectively, contributing to the efficiency of the OLEDs .
Biochemical Pathways
9,9’-Spirobifluorene doesn’t directly participate in biochemical pathways as it is primarily used in electronic applications. The compound has a high triplet energy level, which is beneficial for its use in OLEDs .
Pharmacokinetics
In the context of its use in electronics, its properties such as high glass-transition temperature, excellent thermal stability, and solubility in common organic solvents are noteworthy .
Result of Action
The result of 9,9’-Spirobifluorene’s action is the enhancement of the performance of OLEDs. Specifically, it has been used to achieve some of the highest reported performances for blue PhOLEDs . Its high triplet energy level makes it suitable as a host material for red, green, and blue phosphorescent OLEDs .
Action Environment
The action of 9,9’-Spirobifluorene is influenced by environmental factors such as temperature and the presence of other materials in the OLED. Its excellent thermal stability allows it to function effectively in various conditions . Furthermore, its performance can be tuned by introducing low band gap co-monomers .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[9H-fluorene] typically involves the coupling of two fluorene units at the 9,9’-positions. One common method starts with 2-iodobiphenyl, which undergoes a Sandmeyer reaction to form 2-bromobiphenyl. This intermediate is then subjected to a Suzuki coupling reaction with 1,2-dibromobenzene to yield the desired spiro compound .
Industrial Production Methods: In industrial settings, 9,9’-Spirobi[9H-fluorene] can be synthesized using oxidative polymerization or Friedel-Crafts polymerization. These methods often employ inexpensive mediators like iron(III) chloride to facilitate the reaction .
Types of Reactions:
Substitution: Halogenation reactions can introduce bromine or iodine atoms into the fluorene units, which can then be further functionalized.
Common Reagents and Conditions:
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, iodine, iron(III) chloride.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated fluorene compounds.
Comparison with Similar Compounds
9,9’-Spirobi[9H-fluorene]-cored perylenediimide derivatives: These compounds have similar spiro structures but include perylenediimide units, which enhance their light absorption properties.
Propeller-shaped small molecule acceptors: These compounds also feature a spirobi[9H-fluorene] core but are designed for use in non-fullerene organic solar cells.
Uniqueness: 9,9’-Spirobi[9H-fluorene] is unique due to its high thermal stability, excellent solubility in organic solvents, and the ability to form multi-layer devices through thermal cross-linking. Its spiro structure effectively suppresses excimer formation, which is a common issue in many fluorescent dyes .
Properties
IUPAC Name |
9,9'-spirobi[fluorene] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)23-15-7-3-11-19(23)20-12-4-8-16-24(20)25/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFCXVRWFNAHQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
192005-02-0 | |
Record name | 9,9′-Spirobi[9H-fluorene], homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192005-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80166552 | |
Record name | 9,9'-Spirobi(9H-fluorene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159-66-0 | |
Record name | 9,9'-Spirobi(9H-fluorene) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000159660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,9'-Spirobi(9H-fluorene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 9,9'-spirobifluorene is C25H16, and its molecular weight is 332.40 g/mol. []
A: 9,9'-Spirobifluorene typically exhibits characteristic UV-Vis absorption peaks between 225-328 nm, attributed to its conjugated system. [, ] Additionally, its derivatives display strong photoluminescence in the 390-430 nm region. [] NMR studies reveal distinct chemical shifts for protons and carbons in the aromatic region, confirming its structure and the influence of substituents. [, , ]
A: Introducing n-hexyl chains significantly improves the solubility of 9,9'-spirobifluorene derivatives in polar organic solvents, making them more suitable for solution-based processing techniques. []
A: Thermal analysis reveals that 9,9'-spirobifluorene derivatives are generally stable, with evaporation temperatures ranging from 300 to 700 °C. [] Many of these compounds exist in a stable amorphous state in the solid phase. []
A: Full ortho-linkage in 9,9'-spirobifluorene oligomers hinders π-conjugation between fluorene units, leading to high triplet energies (ET = 2.80 eV). This property makes them suitable as host materials for blue phosphorescent emitters in OLED applications. []
A: Poly(9,9'-spirobifluorene-manganese porphyrin) films, formed via anodic oxidation, act as heterogeneous catalysts for alkene epoxidation reactions. [] These films utilize iodobenzene diacetate and iodosylbenzene as oxidants for the epoxidation process. []
A: Density functional theory (DFT) calculations, particularly at the B3LYP/6-31G(d) level, have been extensively employed to optimize the geometry and investigate the electronic properties of 9,9'-spirobifluorene oligomers. [, ] These calculations provide valuable insights into the HOMO, LUMO energies, HOMO-LUMO energy gaps, ionization potential (IP), electron affinity (EA), and reorganization energy, offering a comprehensive understanding of their electronic behavior. [, ] Time-dependent DFT (TD-DFT) calculations have been used to simulate and analyze their absorption and emission spectra. [, ]
A: Theoretical calculations, often combined with experimental measurements, help elucidate the origin and behavior of circularly polarized luminescence in chiral 9,9'-spirobifluorene derivatives. [, ] These calculations provide information about electronic transitions, excited state geometries, and the contribution of different molecular subunits to the observed chiroptical properties. [, ]
A: Incorporating electron-accepting substituents at the 4-position of 9,9'-spirobifluorene generally leads to a bathochromic shift (red shift) in the emission maxima, moving them towards the blue region of the visible spectrum. [] Conversely, electron-donating groups at the same position tend to cause a hypsochromic shift (blue shift). []
A: Extending the π-system through the addition of pyrene, anthracene, or similar moieties generally results in a red shift of the emission maxima compared to the parent 9,9'-spirobifluorene. [] This modification also often leads to an increase in the quantum yield of fluorescence. []
A: Crivello's reagent, often composed of a nitrate salt and a strong acid, enables regioselective nitration of 9,9'-spirobifluorene under mild conditions. [] The dinitrate salt plays a crucial role in generating the nitronium ion, the active electrophile in the reaction. [] This reagent system provides a controlled and efficient method for synthesizing specific nitro-substituted 9,9'-spirobifluorene derivatives. []
A: 9,9'-Spirobifluorene derivatives find extensive use in OLEDs, acting as both host materials for phosphorescent emitters and as emissive layers themselves. [, , ] Their rigid, non-planar structure, high triplet energy levels, and good charge carrier mobility make them suitable for developing efficient and color-tunable OLED devices. [, , ]
A: Certain 9,9'-spirobifluorene derivatives, particularly those with strong electron-accepting units like perylenediimides, have shown promise as non-fullerene acceptors in OSCs. [, ] Their ability to form efficient electron transport layers and their complementary light absorption properties with donor materials contribute to improved device performance. [, ]
A: The inherent non-planar and rigid structure of 9,9'-spirobifluorene often hinders close packing in the solid state. [] When functionalized with hydrogen-bonding groups, it can lead to the formation of porous hydrogen-bonded networks. [] These networks exhibit significant void spaces capable of accommodating guest molecules, making them potentially suitable for applications such as gas storage or separation. []
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